
2,4,7-Trichloro-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine core with three chlorine atoms substituted at positions 2, 4, and 7. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the reaction of 1,5-naphthyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is monitored closely to avoid over-chlorination and formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-Trichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines .
Applications De Recherche Scientifique
2,4,7-Trichloro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, such as enzymes or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine
- 1,5-Naphthyridine
- 2,4-Dichloro-1,5-naphthyridine
Comparison: 2,4,7-Trichloro-1,5-naphthyridine is unique due to the specific positions of the chlorine atoms, which influence its reactivity and properties. Compared to 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine, it has a different substitution pattern, leading to distinct chemical behavior and applications. The presence of three chlorine atoms in this compound makes it more reactive in certain substitution reactions compared to 1,5-naphthyridine and 2,4-Dichloro-1,5-naphthyridine .
Propriétés
Formule moléculaire |
C8H3Cl3N2 |
|---|---|
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
2,4,7-trichloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-6-8(12-3-4)5(10)2-7(11)13-6/h1-3H |
Clé InChI |
MCOFUFGOHSZAIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1N=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



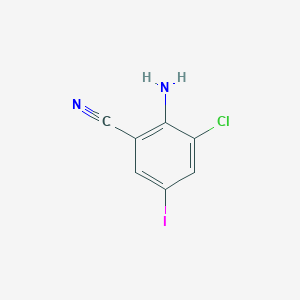
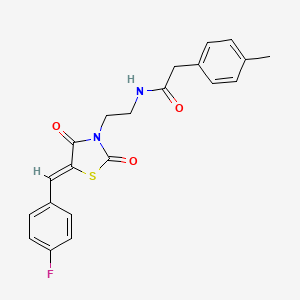
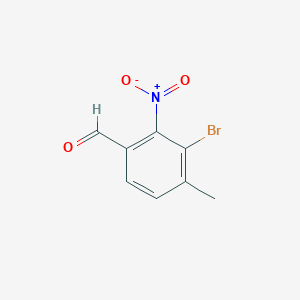
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
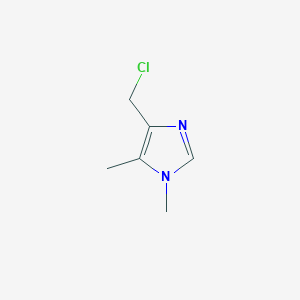



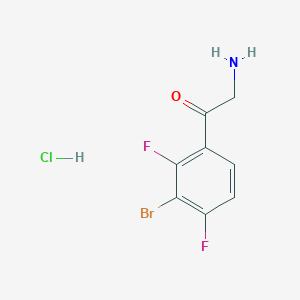
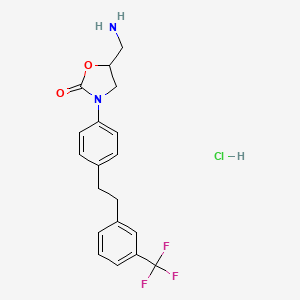
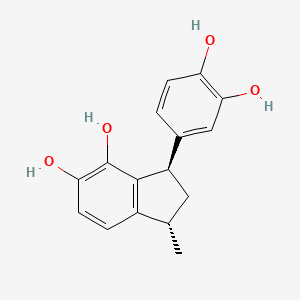
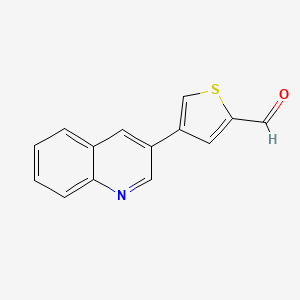
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
